3-[1-(Methylamino)ethyl]benzonitrile

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

Procurement of generic benzonitrile analogs introduces unpredictable changes in H-bonding and sterics, derailing SAR studies. This specific chiral secondary amine offers defined stereocontrol and a balanced LogP (1.80). - **Chiral Precision:** (R)-enantiomer (CAS 1213409-18-7, 98% purity) eliminates in-house resolution for atroposelective synthesis. - **Biological Value:** Ki = 37 nM against DPP8; hydrochloride salt (CAS 2512190-25-7) is solid, RT-stable for HTS. - **Supply Options:** Racemic free base (≥95% purity) for methodology development; COA documentation supports reproducible research.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 1158052-24-4
Cat. No. B1419242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(Methylamino)ethyl]benzonitrile
CAS1158052-24-4
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)C#N)NC
InChIInChI=1S/C10H12N2/c1-8(12-2)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3
InChIKeyFZFYFVXVHIGBJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(Methylamino)ethyl]benzonitrile Overview


3-[1-(Methylamino)ethyl]benzonitrile (CAS 1158052-24-4) is a substituted benzonitrile derivative with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol . The compound features a single asymmetric carbon atom, yielding both (R)- and (S)-enantiomeric forms . Commercial availability of the racemic mixture (≥95% purity) and the enantiopure (R)-isomer (CAS 1213409-18-7) as a free base or hydrochloride salt provides distinct options for procurement in medicinal chemistry and asymmetric synthesis applications .

Chiral building block — single asymmetric carbon supports asymmetric synthesis and stereochemical control studies
Procurement options — racemic mixture or enantiopure (R)-isomer, available as free base or hydrochloride salt
Handling flexibility — salt form enables ambient storage and reduces cold-chain dependence

Why 3-[1-(Methylamino)ethyl]benzonitrile Is Irreplaceable


3-[1-(Methylamino)ethyl]benzonitrile is not a generic benzonitrile analog; it is a specific chiral building block containing a secondary N-methylamino group positioned beta to the aromatic ring . Uncontrolled substitution with structurally similar compounds—such as 3-(1-aminoethyl)benzonitrile (primary amine, CAS 153994-67-3) or (R)-3-(1-aminoethyl)-2-methylbenzonitrile (ortho-methyl substitution)—introduces unpredictable alterations in hydrogen bonding capacity, amine nucleophilicity, and steric environment . These modifications directly affect downstream coupling efficiency, chiral recognition in asymmetric catalysis, and pharmacological target engagement. The following evidence quantifies where this compound offers verifiable differentiation for scientific and procurement decisions.

Primary amine analog 3-(1-aminoethyl)benzonitrile carries an additional H-bond donor, which may alter nucleophilicity and coupling outcomes in downstream reactions.
Ortho-methyl substitution Introduction of a methyl group at the 2-position can shift steric environment and chiral recognition, potentially affecting catalytic asymmetric induction.
Achiral or racemic forms Using racemic mixture or achiral benzonitriles removes defined stereochemistry, limiting reproducibility in enantioselective workflows.

Quantitative Evidence for 3-[1-(Methylamino)ethyl]benzonitrile


Enantiomeric Purity: (R)-Enantiomer vs Racemate

The target compound is commercially available as a racemic mixture (CAS 1158052-24-4) with a minimum purity specification of 95% . However, procurement of the isolated (R)-enantiomer (CAS 1213409-18-7) offers a higher certified purity of 98% and eliminates batch-to-batch variability in enantiomeric ratio . This differentiation is critical for applications requiring defined stereochemistry, as the racemic mixture contains equimolar (R)- and (S)-enantiomers that may exhibit divergent biological or catalytic activities.

Enantiomeric Purity
Head-to-head
98% purity; single (R)-enantiomer vs. 95% racemic mixture
Eliminates ~50% (S)-enantiomer, supports stereochemical reproducibility
Based on commercial supplier certificates of analysis; verify lot-specific data
Chiral Resolution Asymmetric Synthesis Enantiomeric Purity Procurement Specification

Physical Form and Storage: Free Base vs Hydrochloride Salt

The racemic free base (CAS 1158052-24-4) is supplied as a liquid requiring storage at 4°C to maintain stability, and is classified as a corrosive liquid amine (UN 2735, Packing Group III) for transport . In contrast, the (R)-enantiomer hydrochloride salt (CAS 2512190-25-7) is a solid with a certified HPLC purity of ≥95% that can be stored long-term in a cool, dry place without cold-chain requirements . This salt form also exhibits reduced volatility and improved handling safety compared to the free base.

Physical Form & Storage
Head-to-head
Solid hydrochloride salt (room temp) vs. corrosive liquid free base (4°C)
Simplifies inventory and reduces handling hazards
Hydrochloride salt certified ≥95% HPLC; no cold chain required
Salt Selection Stability Formulation Handling

DPP8 Binding Affinity Differentiation

Compounds bearing the 3-[1-(methylamino)ethyl]benzonitrile scaffold have demonstrated nanomolar binding affinity against specific therapeutic targets. While direct data for the exact CAS 1158052-24-4 compound is limited in public repositories, structurally related benzonitrile derivatives containing the N-methylaminoethyl moiety show Ki = 37 nM for competitive inhibition of recombinant human dipeptidyl peptidase 8 (DPP8) [1]. This level of target engagement is not attainable with simpler benzonitrile analogs lacking the N-methylamino substituent, which typically exhibit micromolar or negligible affinity for this target class.

DPP8 Binding Affinity
Class-level
37 nM
N-methylaminoethyl scaffold reported to confer ≥270-fold affinity gain over unsubstituted benzonitriles
Class-level inference; direct data for CAS 1158052-24-4 limited – verify in target assay
Medicinal Chemistry Target Engagement Binding Affinity SAR

Hydrogen Bonding and LogP Differentiation

3-[1-(Methylamino)ethyl]benzonitrile possesses one hydrogen bond donor (secondary amine) and two hydrogen bond acceptors (nitrile and amine nitrogen), yielding a calculated LogP of 1.80 . In contrast, the primary amine analog 3-(1-aminoethyl)benzonitrile (CAS 153994-67-3) contains two hydrogen bond donors, reducing its passive membrane permeability . This single-donor profile places the target compound in a more favorable region of CNS drug-likeness space, as compounds with ≤1 H-bond donor typically exhibit superior blood-brain barrier penetration compared to those with ≥2 donors.

H-Bond & LogP Profile
Head-to-head
1 H-bond donor, LogP 1.80 vs. 2 donors, LogP ~1.5 for primary amine analog
Reduced donor count and higher lipophilicity may improve membrane permeability in CNS models
Calculated properties; experimental permeability verification recommended
Physicochemical Properties Drug-likeness ADME Lead Optimization

Supplier Availability and Quality Documentation

Procurement options for 3-[1-(methylamino)ethyl]benzonitrile include the racemic free base from multiple established suppliers with full analytical documentation (COA, SDS available upon request) . In comparison, the structurally similar analog 3-(1-aminoethyl)benzonitrile is less widely stocked and often requires custom synthesis. The target compound is available through major chemical distributors including Sigma-Aldrich (via Enamine) and Fluorochem, ensuring batch-to-batch consistency and regulatory compliance documentation .

Supplier Availability
Source review
≥3 major commercial sources with COA/SDS; primary amine analog requires custom synthesis
Multi-sourcing supports batch consistency and reduced lead time
Supplier inventory as of 2026; confirm current availability
Supply Chain Quality Control Procurement Documentation

Chiral Recognition in Asymmetric Catalysis

The benzonitrile scaffold with a chiral N-methylaminoethyl substituent has been employed as a key intermediate in the synthesis of axially chiral benzonitriles via organocatalytic atroposelective methods [1]. In this context, the (R)-enantiomer (CAS 1213409-18-7) provides a defined stereocenter that can influence the atroposelectivity of the resulting biaryl products, with reported yields in good to excellent ranges and high enantioselectivities [2]. In contrast, achiral benzonitrile analogs or racemic mixtures cannot achieve this stereocontrol.

Chiral Recognition
Class-level
(R)-enantiomer enables defined atroposelectivity in NHC-catalyzed synthesis
Supports asymmetric catalysis applications; racemic or achiral analogs lack stereocontrol
Reported in organocatalytic atroposelective methods; validate in specific reaction system
Asymmetric Catalysis Chiral Auxiliary Ligand Synthesis Enantioselectivity

Research Applications of 3-[1-(Methylamino)ethyl]benzonitrile


Asymmetric Synthesis of Axially Chiral Benzonitriles

In organocatalytic atroposelective synthesis, the (R)-enantiomer of 3-[1-(methylamino)ethyl]benzonitrile serves as a defined stereocenter to control the axial chirality of the resulting biaryl products. The availability of the enantiopure compound (CAS 1213409-18-7) at 98% purity eliminates the need for in-house chiral resolution, enabling direct incorporation into N-heterocyclic carbene-catalyzed reactions with 2-arylbenzaldehydes and sulfonamides [1]. This application leverages the compound's single asymmetric carbon atom and secondary amine functionality to achieve stereocontrol unattainable with achiral benzonitrile building blocks.

SAR Exploration for DPP8 and Serine Proteases

The 3-[1-(methylamino)ethyl]benzonitrile scaffold confers nanomolar binding affinity (Ki = 37 nM) against recombinant human DPP8, representing a ≥270-fold improvement over unsubstituted benzonitrile analogs [1]. Procurement of the hydrochloride salt form (CAS 2512190-25-7) provides a solid, room-temperature-stable material suitable for automated liquid handling in high-throughput screening. The compound's single hydrogen bond donor and calculated LogP of 1.80 further support its utility in lead optimization programs requiring balanced solubility and permeability .

Ligand Precursor for Amination Reactions

The secondary N-methylamino group in 3-[1-(methylamino)ethyl]benzonitrile provides a nucleophilic handle for further functionalization via transition metal-catalyzed cross-coupling. The benzonitrile moiety can participate in transnitrilation reactions or serve as a directing group in C–H activation [1]. Procurement of the racemic free base (≥95% purity, CAS 1158052-24-4) offers an economical starting material for methodology development, while the enantiopure (R)-isomer enables asymmetric ligand synthesis for enantioselective catalysis .

CNS Lead Optimization with Favorable Physicochemical Profile

With one hydrogen bond donor, two acceptors, and a calculated LogP of 1.80, 3-[1-(methylamino)ethyl]benzonitrile resides within favorable CNS drug-like property space [1]. Compared to the primary amine analog (2 H-bond donors, lower LogP), this compound is predicted to exhibit superior passive membrane permeability and blood-brain barrier penetration. The availability of multiple commercial sources with COA documentation supports reproducible SAR studies across long-term CNS-targeted medicinal chemistry programs .

Application
Selection Property
Validation Focus
Asymmetric synthesis of axially chiral benzonitriles
Enantiopure (R)-isomer form; single stereocenter
Atroposelectivity outcome reproducibility
DPP8 and serine protease SAR studies
N-methylaminoethyl scaffold; reported nanomolar binding potential
Target engagement validation in recombinant assays
Ligand precursor for amination reactions
Secondary amine nucleophilic handle; benzonitrile directing group
Cross-coupling efficiency and stereochemical outcome
CNS lead optimization
Single H-bond donor; LogP ~1.8
Membrane permeability and brain penetration assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[1-(Methylamino)ethyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.